molecular formula C16H31N3O3S B5531512 1-[(dimethylamino)sulfonyl]-N-(1-methylcycloheptyl)-3-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-(1-methylcycloheptyl)-3-piperidinecarboxamide

Cat. No. B5531512
M. Wt: 345.5 g/mol
InChI Key: WKHDUWWYDRNQBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of derivatives similar to 1-[(dimethylamino)sulfonyl]-N-(1-methylcycloheptyl)-3-piperidinecarboxamide often involves the coupling of specific sulfonyl chlorides with piperidine under controlled conditions, followed by substitution reactions to introduce various functional groups. For example, a series of O-substituted derivatives of a related sulfonamide bearing the piperidine nucleus were synthesized through a dynamic pH control in aqueous media, followed by substitution at the oxygen atom with different electrophiles (Khalid et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds can be elucidated through spectroscopic techniques and X-ray diffraction studies. For instance, the crystal and molecular structure of a compound with a sulfonyl-piperidinyl moiety was confirmed by X-ray diffraction, revealing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom (Naveen et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving compounds with the dimethylamino sulfonyl and piperidinecarboxamide moieties include various substitution reactions, as well as the potential for engaging in bioactive interactions. For example, novel reactions of N-sulfonylamines with dimethylamino-azirines have been explored, leading to competitive formation of different heterocyclic compounds, indicating the reactive versatility of the sulfonyl and amino functional groups (Tornus et al., 1996).

properties

IUPAC Name

1-(dimethylsulfamoyl)-N-(1-methylcycloheptyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O3S/c1-16(10-6-4-5-7-11-16)17-15(20)14-9-8-12-19(13-14)23(21,22)18(2)3/h14H,4-13H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHDUWWYDRNQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCCC1)NC(=O)C2CCCN(C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(dimethylsulfamoyl)-N-(1-methylcycloheptyl)piperidine-3-carboxamide

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